Glucoraphanin (potassium salt)

Description

BenchChem offers high-quality Glucoraphanin (potassium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glucoraphanin (potassium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

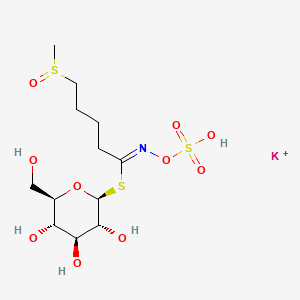

C12H23KNO10S3+ |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

potassium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-5-methylsulfinyl-N-sulfooxypentanimidothioate |

InChI |

InChI=1S/C12H23NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21);/q;+1/b13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |

InChI Key |

XLJHNVPISVILLA-QYSFFVHJSA-N |

Isomeric SMILES |

CS(=O)CCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |

Canonical SMILES |

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Glucoraphanin (Potassium Salt): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoraphanin (B191350), a glucosinolate predominantly found in cruciferous vegetables such as broccoli, is a molecule of significant interest in the scientific community. As a stable precursor to the potent bioactive compound sulforaphane (B1684495), glucoraphanin itself exhibits notable biological activities and holds promise for various applications in research and drug development. This technical guide provides an in-depth overview of the fundamental chemical properties of glucoraphanin potassium salt, detailed experimental protocols for its analysis, and insights into its primary signaling pathway.

Core Chemical Properties

Glucoraphanin potassium salt is a water-soluble compound, a characteristic that enhances its bioavailability compared to its non-salt form.[1] A summary of its key chemical identifiers and physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂KNO₁₀S₃ | [1] |

| Molecular Weight | 475.6 g/mol | [1][2] |

| CAS Number | 1453081-26-9 (Potassium Salt) | [1] |

| 21414-41-5 (Free Acid) | [3][4][5][6][7][8][9] | |

| Synonyms | 4-Methylsulfinylbutyl Glucosinolate, Sulforaphane Glucosinolate | [4][7][10] |

| Appearance | White to off-white or yellow powder/solid | [6][11][12] |

| Solubility | Soluble in water, DMSO, and methanol (B129727). | [6][10][11] |

| Stability | Stable for at least 4 years when stored properly. Should be stored in a cool, dry place. | [1][10] |

Experimental Protocols

Accurate and reproducible experimental methods are paramount for the study of glucoraphanin. This section details standardized protocols for its extraction, purification, quantification, and enzymatic conversion.

Extraction and Purification of Glucoraphanin from Broccoli Seeds

The primary challenge in extracting glucoraphanin is to prevent its enzymatic conversion to sulforaphane by myrosinase, which is released upon tissue damage. Therefore, myrosinase inactivation is a critical first step.

Protocol: Hot Water/Solvent Extraction with Myrosinase Inactivation

This method is widely used to obtain an extract rich in intact glucoraphanin.

Materials:

-

Broccoli seeds

-

Deionized water

-

Methanol or Ethanol (B145695) (70-80%)

-

Hexane

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Grinding and Defatting: Grind broccoli seeds to a fine powder. Defat the powder by extraction with hexane.

-

Myrosinase Inactivation: Add the defatted powder to boiling water or 70% ethanol and maintain at 70-80°C for 5-10 minutes to inactivate myrosinase.

-

Extraction: Cool the mixture and perform solid-liquid extraction with 70% methanol or ethanol.

-

Solid Phase Extraction (SPE) Cleanup: Pass the crude extract through a C18 SPE cartridge to remove non-polar impurities.

-

Preparative HPLC: Further purify the glucoraphanin from the concentrated extract using a preparative HPLC system. A C18 column is typically used with a water/acetonitrile (B52724) gradient.

Quantification of Glucoraphanin by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of glucoraphanin.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm.[10]

-

Standard: A certified reference standard of glucoraphanin potassium salt is required for calibration.

Enzymatic Conversion of Glucoraphanin to Sulforaphane

The conversion of glucoraphanin to sulforaphane is catalyzed by the enzyme myrosinase. This process is fundamental to the biological activity of ingested glucoraphanin.

Protocol:

-

Reaction Buffer: Prepare a phosphate (B84403) buffer solution (pH 6.5).

-

Substrate Preparation: Dissolve a known amount of glucoraphanin potassium salt in the reaction buffer.

-

Enzyme Addition: Add myrosinase enzyme to the glucoraphanin solution. The enzyme can be sourced commercially or extracted from plants like daikon radish.

-

Incubation: Incubate the reaction mixture at room temperature (around 25°C) for a specified period (e.g., 2 hours).

-

Reaction Termination and Extraction: Stop the reaction by adding a solvent like methylene (B1212753) chloride to extract the formed sulforaphane.

-

Analysis: The sulforaphane content can then be quantified using HPLC, typically with UV detection at 254 nm.

Signaling Pathway: The Keap1-Nrf2 Pathway

Upon conversion to sulforaphane, the primary mechanism of action involves the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. Sulforaphane, an electrophile, reacts with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1) and phase II detoxification enzymes.

Caption: The Keap1-Nrf2 signaling pathway activated by sulforaphane.

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in understanding and execution. Below are diagrams representing the key experimental processes described.

Caption: Workflow for the extraction and purification of glucoraphanin.

Caption: Workflow for the quantification of glucoraphanin by HPLC.

Conclusion

This technical guide provides a foundational understanding of the chemical properties of glucoraphanin potassium salt and the experimental methodologies required for its study. The detailed protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. A thorough grasp of these core principles is essential for unlocking the full therapeutic potential of this promising phytochemical.

References

- 1. Assessing the stability of glucoraphanin [by measurement of sulforaphane] in model food systems supplemented with broccoli powder [morressier.com]

- 2. High-level and reusable preparation of sulforaphane by yeast cells expressing myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The isolation and purification of glucoraphanin from broccoli seeds by solid phase extraction and preparative high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. HPLC method validation for measurement of sulforaphane level in broccoli by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase | PLOS One [journals.plos.org]

- 8. A rapid validated HPLC method for determination of sulforaphane and glucoraphanin in broccoli and red cabbage prepared by various cooking techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. A rapid validated HPLC method for determination of sulforaphane and glucoraphanin in broccoli and red cabbage prepared by various cooking techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biological Significance of Glucoraphanin Conversion to Sulforaphane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucoraphanin (B191350), a stable glucosinolate abundant in cruciferous vegetables, serves as the biochemical precursor to sulforaphane (B1684495), an isothiocyanate with potent biological activity. The conversion of glucoraphanin to sulforaphane is a critical determinant of its bioavailability and subsequent efficacy in cellular processes. This conversion is catalyzed by the enzyme myrosinase, which is either endogenous to the plant source or provided by the human gut microbiota. Sulforaphane is a powerful modulator of multiple cellular pathways, most notably through the activation of the Nrf2 signaling pathway, which orchestrates a robust antioxidant and detoxification response. Furthermore, emerging evidence highlights its role in epigenetic regulation through the inhibition of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). These mechanisms underpin its observed anti-inflammatory, chemopreventive, and neuroprotective properties, making the glucoraphanin-sulforaphane axis a compelling area of investigation for therapeutic development.

The Conversion Pathway: From Inert Precursor to Bioactive Compound

Glucoraphanin itself is biologically inert. Its therapeutic potential is unlocked only upon its conversion to sulforaphane.[1] This biotransformation is a hydrolytic process exclusively catalyzed by the enzyme myrosinase (β-thioglucoside glucohydrolase).[2]

The Role of Plant Myrosinase

In intact plant cells, glucoraphanin and myrosinase are physically segregated. Upon tissue damage, such as chewing or chopping, myrosinase is released and comes into contact with glucoraphanin, initiating the rapid conversion to sulforaphane.[1] The presence of active endogenous myrosinase is the most efficient pathway for sulforaphane production and significantly enhances its bioavailability. Cooking, particularly boiling, can denature the heat-sensitive myrosinase enzyme, thereby inhibiting this primary conversion pathway.[2][3]

The Contribution of the Gut Microbiota

In the absence of active plant myrosinase, such as when consuming cooked cruciferous vegetables, the conversion of glucoraphanin can still occur in the colon, mediated by the enzymatic activity of the gut microbiota.[1][2][4] However, this process is generally less efficient and exhibits significant inter-individual variability, depending on the composition of an individual's gut microbiome.[3][5] This variability in microbial conversion is a key factor contributing to the wide range of sulforaphane bioavailability observed in human studies when myrosinase-deficient sources are consumed.[6] Some gut bacteria can also convert glucoraphanin into the biologically inert sulforaphane-nitrile, further reducing the yield of the active compound.[2]

Bioavailability and Pharmacokinetics

The bioavailability of sulforaphane is critically dependent on the presence of active myrosinase at the time of consumption. Studies consistently show that consuming raw cruciferous vegetables leads to significantly higher and faster absorption of sulforaphane compared to cooked versions.[2][7][8][9][10]

Quantitative Data on Bioavailability and Pharmacokinetics

The following tables summarize key quantitative data from human clinical studies, highlighting the differences in sulforaphane bioavailability and pharmacokinetic parameters based on the food source.

Table 1: Bioavailability of Sulforaphane from Raw vs. Cooked Broccoli

| Parameter | Raw Broccoli (200g) | Cooked Broccoli (200g) | p-value | Reference |

|---|---|---|---|---|

| Bioavailability | 37% | 3.4% | 0.002 | [2][7][8] |

| Peak Plasma Time (Tmax) | 1.6 hours | 6 hours | 0.001 | [2][7][8] |

| Excretion Half-life | 2.4 hours | 2.6 hours | 0.5 |[2][7][8] |

Table 2: Pharmacokinetic Parameters of Sulforaphane Metabolites in Plasma (Human Study)

| Metabolite | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Reference |

|---|---|---|---|---|

| SFN | ~150 | ~1 | ~500 | [11] |

| SFN-Cys | ~250 | ~3 | ~1200 | [11] |

| SFN-GSH | ~100 | ~1 | ~200 | [11] |

| SFN-CG | ~50 | ~2 | ~150 | [11] |

| SFN-NAC | ~700 | ~3 | ~4000 | [11] |

(Values are approximate, derived from graphical data in the cited study for illustrative purposes.)

Core Mechanism of Action: The Nrf2-Keap1 Signaling Pathway

The most well-characterized mechanism of sulforaphane is its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. Sulforaphane, being an electrophile, reacts with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

Key Nrf2 target genes induced by sulforaphane include:

-

Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs). These enzymes play a crucial role in neutralizing and facilitating the excretion of carcinogens and other toxins.

-

Antioxidant Enzymes: Heme oxygenase-1 (HO-1), Catalase, and Superoxide dismutase (SOD), which protect cells from oxidative damage.

Epigenetic Regulation

Beyond the Nrf2 pathway, sulforaphane exerts significant biological effects by modulating epigenetic mechanisms, which are heritable changes in gene expression that do not involve alterations to the DNA sequence itself. This activity is particularly relevant to its anti-cancer properties.

Histone Deacetylase (HDAC) Inhibition

Sulforaphane is a known inhibitor of histone deacetylase (HDAC) activity. HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, sulforaphane promotes a more open chromatin structure (euchromatin), allowing for the expression of otherwise silenced genes, such as tumor suppressor genes.

DNA Methyltransferase (DNMT) Inhibition

Sulforaphane has also been shown to inhibit the activity of DNA methyltransferases (DNMTs). DNMTs add methyl groups to DNA, typically leading to gene silencing. Inhibition of DNMTs by sulforaphane can lead to the demethylation and re-expression of tumor suppressor genes that were silenced during carcinogenesis.

Detailed Experimental Protocols

Protocol: Quantification of Sulforaphane and its Metabolites in Plasma/Urine

This protocol is based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a sensitive method for quantifying sulforaphane and its mercapturic acid pathway metabolites.[12][13][14][15]

Objective: To accurately measure the concentration of sulforaphane (SFN), SFN-glutathione (SFN-GSH), SFN-cysteine-glycine (SFN-CG), SFN-cysteine (SFN-Cys), and SFN-N-acetylcysteine (SFN-NAC) in biological fluids.

Materials:

-

Biological sample (plasma or urine)

-

Internal standards (e.g., stable isotope-labeled SFN-d8 and its metabolites)

-

Acetonitrile (ACN)

-

Formic acid

-

Water (HPLC-grade)

-

Solid Phase Extraction (SPE) columns (if required for sample cleanup)

-

HPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma/urine samples on ice.

-

To a 100 µL aliquot of the sample, add the internal standard mixture.

-

For plasma, precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant. For urine, protein precipitation may not be necessary, but dilution might be required.

-

(Optional) If matrix effects are significant, perform a Solid Phase Extraction (SPE) cleanup step according to the manufacturer's protocol.

-

Evaporate the solvent under a stream of nitrogen and reconstitute in the mobile phase starting condition.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the prepared sample onto a C18 column.

-

Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

A typical gradient might run from 5% B to 95% B over 10-15 minutes to separate the analytes.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of analytical standards.

-

Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

Protocol: Myrosinase Activity Assay

This protocol describes a common method for determining myrosinase activity by measuring the rate of glucosinolate hydrolysis.[3][16][17]

Objective: To quantify the enzymatic activity of myrosinase in a plant extract or purified sample.

Principle: The assay measures the decrease in the substrate (a specific glucosinolate, often sinigrin (B192396) as a standard) over time using HPLC, or it measures the release of a product, such as glucose, using a coupled enzyme colorimetric assay.

Method 1: Substrate Depletion via HPLC

-

Enzyme Extraction: Homogenize plant material in a cold extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0). Centrifuge to obtain a crude enzyme extract.

-

Reaction Initiation: Mix the enzyme extract with a known concentration of sinigrin solution.

-

Time-Course Sampling: Immediately inject an aliquot of the mixture into an HPLC system (Time 0). Repeat injections at fixed intervals (e.g., every 5 minutes).

-

HPLC Analysis: Use a C18 column with an isocratic or gradient mobile phase to separate and quantify the remaining sinigrin peak (UV detection at ~227-235 nm).

-

Activity Calculation: Plot the concentration of sinigrin versus time. The initial slope of this curve is proportional to the enzyme activity. One unit (U) of myrosinase activity is often defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Method 2: Glucose Release Colorimetric Assay

-

Reaction Setup: Incubate the myrosinase-containing sample with a substrate (e.g., sinigrin).

-

Coupled Enzyme Reaction: At specified time points, stop the myrosinase reaction (e.g., by boiling) and add a reagent mixture containing glucose oxidase, peroxidase, and a chromogen (e.g., 3,5-dinitrosalicylic acid or 4-aminoantipyrine).

-

Colorimetric Measurement: Glucose oxidase converts the released glucose, producing hydrogen peroxide. Peroxidase then uses the hydrogen peroxide to oxidize the chromogen, resulting in a colored product.

-

Quantification: Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (e.g., 492 nm or 540 nm). Compare the absorbance to a standard curve prepared with known glucose concentrations to determine the amount of glucose released.

-

Activity Calculation: Calculate the rate of glucose production to determine myrosinase activity.

Protocol: Nrf2 Nuclear Translocation and Activity Assay

This protocol outlines methods to assess the activation of the Nrf2 pathway by sulforaphane.[18][19]

Objective: To determine if sulforaphane treatment leads to the nuclear accumulation of Nrf2 and the subsequent activation of ARE-dependent gene transcription.

Method 1: Nrf2 Nuclear Translocation by Western Blot

-

Cell Culture and Treatment: Plate cells (e.g., HepG2, HaCaT) and treat with various concentrations of sulforaphane or a vehicle control for a specified time (e.g., 4-6 hours).

-

Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit. This separates nuclear proteins from cytoplasmic proteins.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions (e.g., using a BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Nrf2.

-

Probe separate membranes or strip and re-probe with antibodies for loading controls: a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to ensure proper fractionation.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

-

-

Analysis: Quantify the band intensity for Nrf2 in the nuclear fraction. An increase in nuclear Nrf2 relative to the loading control in sulforaphane-treated cells compared to control cells indicates Nrf2 translocation.

Method 2: ARE-Luciferase Reporter Assay

-

Plasmid Transfection: Co-transfect cells with two plasmids:

-

A firefly luciferase reporter plasmid containing multiple copies of the ARE sequence upstream of the luciferase gene.

-

A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

Cell Treatment: After allowing 24 hours for plasmid expression, treat the transfected cells with sulforaphane or a vehicle control for 16-24 hours.

-

Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. A dose-dependent increase in relative luciferase activity indicates Nrf2-mediated transcriptional activation at the ARE.

Conclusion and Future Directions for Drug Development

The conversion of glucoraphanin to sulforaphane is a pivotal event that initiates a cascade of biologically significant outcomes, primarily driven by the activation of the Nrf2 pathway and epigenetic modulation. The profound differences in bioavailability between myrosinase-active (raw) and myrosinase-inactive (cooked) sources of glucoraphanin underscore the critical importance of the conversion process for achieving therapeutic efficacy.

For drug development professionals, several key areas warrant further investigation:

-

Formulation Strategies: Developing stable formulations that co-deliver glucoraphanin with active myrosinase or employ technologies to protect myrosinase from gastric inactivation could dramatically improve the consistency and efficacy of glucoraphanin-based supplements and therapeutics.[20]

-

Microbiome Modulation: Understanding the specific bacterial species and enzymes responsible for sulforaphane conversion could lead to the development of synbiotic products (combining prebiotics and probiotics) to enhance sulforaphane production in individuals who are "low converters."

-

Targeted Delivery: Designing delivery systems that release glucoraphanin and/or myrosinase at specific sites in the GI tract could optimize absorption and bioavailability.

-

Combination Therapies: Exploring the synergistic effects of sulforaphane with existing chemotherapeutic agents is a promising avenue, as its ability to modulate detoxification and epigenetic pathways could enhance the efficacy and reduce the toxicity of conventional cancer treatments.

References

- 1. Frontiers | Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota [frontiersin.org]

- 2. Bioavailability and kinetics of sulforaphane in humans after consumption of cooked versus raw broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple Method for On-Gel Detection of Myrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Raw vs. Cooked Broccoli: Best for Sulforaphane and Cancer Prevention | Jim Stoppani [jimstoppani.com]

- 11. Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method [mdpi.com]

- 12. Quantification of Sulforaphane Mercapturic Acid Pathway Conjugates in Human Urine by High-Performance Liquid Chromatography and Isotope-Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. gcirc.org [gcirc.org]

- 17. Characterization of a Novel Myrosinase with High Activity from Marine Bacterium Shewanella baltica Myr-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.rsc.org [pubs.rsc.org]

The Role of Glucoraphanin in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoraphanin (B191350), a prominent glucosinolate in Brassicaceous vegetables, is a key component of a sophisticated chemical defense system against herbivores and pathogens. This technical guide provides an in-depth exploration of the glucoraphanin-mediated defense response, from the molecular mechanisms of its biosynthesis and activation to its ecological significance. The guide details the intricate signaling pathways, including the jasmonate and salicylate (B1505791) cascades, that are triggered upon biotic stress, leading to the production of the potent defensive compound, sulforaphane (B1684495). Furthermore, this document provides comprehensive experimental protocols for the extraction, quantification, and bioassay of glucoraphanin and its derivatives, alongside a compilation of quantitative data to facilitate comparative analysis. Visualizations of key pathways and experimental workflows are provided to enhance understanding of these complex processes.

Introduction

Plants have evolved a remarkable array of defense strategies to counteract the constant threat of herbivores and pathogens. Among these, chemical defense mechanisms are particularly crucial. In the Brassicaceae family, which includes important crops like broccoli, cabbage, and kale, the glucosinolate-myrosinase system stands out as a potent and well-studied defense mechanism.[1][2] Glucosinolates are a class of nitrogen- and sulfur-containing secondary metabolites that are chemically stable and stored within plant tissues.[3][4] Upon tissue damage, such as that caused by a chewing insect or an invading pathogen, these compounds come into contact with the enzyme myrosinase, which is physically separated in intact cells.[2][5] This interaction triggers a rapid hydrolysis of glucosinolates into a variety of biologically active compounds, including isothiocyanates, thiocyanates, and nitriles, which are often toxic or deterrent to the attacking organism.[1][6] This defense system is often referred to as the "mustard oil bomb".[7]

Glucoraphanin is a specific aliphatic glucosinolate that is a precursor to the highly bioactive isothiocyanate, sulforapane.[8][9] Sulforaphane has been extensively studied not only for its role in plant defense but also for its potential health benefits in humans, including its anti-cancer properties.[10][11] This guide will focus specifically on the role of glucoraphanin in plant defense, providing a detailed technical overview for researchers in plant science, entomology, pathology, and drug development.

The Glucosinolate-Myrosinase System: An Activated Defense

The efficacy of the glucoraphanin-based defense lies in its two-component nature, which ensures that the toxic products are only released upon cellular damage, preventing autotoxicity to the plant.[2]

-

Glucoraphanin: This stable precursor molecule is synthesized from the amino acid methionine through a multi-step biosynthetic pathway.[3][12]

-

Myrosinase (β-thioglucoside glucohydrolase): This enzyme is responsible for hydrolyzing the thioglucosidic bond of glucoraphanin.[2][5]

Upon tissue disruption, myrosinase gains access to glucoraphanin, initiating the following reaction:

Glucoraphanin + H₂O --(Myrosinase)--> D-glucose + Sulfate (B86663) + Aglycone

The resulting unstable aglycone spontaneously rearranges to form sulforaphane (an isothiocyanate).[8][13] The formation of other products, such as nitriles, can also occur depending on the presence of specifier proteins like the epithiospecifier protein (ESP).[13]

Defensive Properties of Sulforaphane

Sulforaphane is a potent deterrent and toxin to a wide range of generalist herbivores.[6] Its electrophilic nature allows it to react with nucleophilic groups in biological molecules, disrupting cellular processes in insects and pathogens.[14] Studies have shown that sulforaphane can inhibit the growth of various plant pathogens, including bacteria and fungi.[15][16]

Biosynthesis of Glucoraphanin

The biosynthesis of glucoraphanin is a complex process that begins with the amino acid methionine. The pathway can be broadly divided into three stages: side-chain elongation, formation of the core glucosinolate structure, and secondary modification of the side chain.[3][17]

-

Side-Chain Elongation: Methionine undergoes a series of reactions to extend its carbon chain. Key enzymes in this stage include branched-chain aminotransferases (BCATs) and methylthioalkylmalate synthases (MAMs).[3]

-

Core Structure Formation: The elongated amino acid is then converted into the characteristic glucosinolate core structure. This involves several enzymatic steps, including oxidation, C-S cleavage, glycosylation, and sulfation.[17]

-

Side-Chain Modification: The final step in glucoraphanin biosynthesis is the oxidation of the sulfur atom in the side chain, a reaction catalyzed by a flavin-monooxygenase (FMO).[9]

The genes encoding the enzymes of this pathway have been largely identified and characterized in the model plant Arabidopsis thaliana and in various Brassica species.[12][18]

Signaling Pathways Regulating Glucoraphanin-Mediated Defense

The activation of the glucoraphanin defense system is tightly regulated by complex signaling networks that are initiated by the perception of herbivore or pathogen attack. The phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA) are central players in these signaling cascades.[13]

The Jasmonate (JA) Pathway in Herbivore Defense

Herbivore feeding, particularly by chewing insects, rapidly triggers the synthesis of jasmonic acid. The JA signaling pathway is the primary route for inducing defenses against these types of herbivores.

Upon herbivore attack, the biosynthesis of JA is induced. The bioactive form, JA-isoleucine (JA-Ile), binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.[19] This binding promotes the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins.[19] The degradation of JAZ proteins releases the transcription factor MYC2, which in turn activates the expression of downstream transcription factors, including MYB28 and MYB29.[6][19] These MYB transcription factors are key regulators that directly activate the promoters of genes involved in the biosynthesis of aliphatic glucosinolates, including glucoraphanin.[5]

The Salicylate (SA) Pathway in Pathogen Defense

Infection by biotrophic pathogens, which feed on living plant tissue, typically activates the salicylic acid signaling pathway.

Pathogen recognition leads to the accumulation of SA.[1] Increased SA levels trigger a change in the cellular redox state, leading to the monomerization of the key regulatory protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1), which then translocates to the nucleus.[1] In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of a large suite of defense genes, including Pathogenesis-Related (PR) genes.[1] While the SA pathway is primarily associated with PR gene expression, there is evidence of crosstalk with glucosinolate biosynthesis, leading to alterations in the glucosinolate profile upon pathogen attack.[8]

Quantitative Data on Glucoraphanin and Sulforaphane

The concentration of glucoraphanin and the subsequent production of sulforaphane can vary significantly depending on the Brassica species, cultivar, plant tissue, developmental stage, and environmental conditions.[19][20] The following tables summarize some of the available quantitative data.

Table 1: Glucoraphanin Concentration in Different Brassica Tissues

| Species | Tissue | Glucoraphanin Concentration (µmol/g dry weight) | Reference |

| Brassica oleracea var. italica (Broccoli) | Seeds | 73.77 | [19] |

| Brassica oleracea var. italica (Broccoli) | Sprouts | 162.19 | [19] |

| Brassica oleracea var. italica (Broccoli) | Florets | 0.25 - 2.73 | [21] |

| Brassica oleracea var. capitata (Cabbage) | Seeds | Not Detected | [19] |

| Brassica rapa (Field Mustard) | Seeds | Not Detected | [19] |

Table 2: Effect of Methyl Jasmonate (MeJA) Treatment on Glucoraphanin and Sulforaphane Concentrations in Broccoli Florets

| Treatment | Glucoraphanin Increase (%) | Sulforaphane Increase (%) | Reference |

| 250 µM MeJA | 11 | 152 | [9] |

| 40 µM MeJA | Significant increase | Significant increase |

Table 3: Sulforaphane Formation from Glucoraphanin-Rich Broccoli Preparations

| Preparation | Sulforaphane Yield | Reference |

| Freeze-dried broccoli sprouts (with active myrosinase) | 3- to 4-fold more bioavailable than glucoraphanin alone | |

| Cooked broccoli (inactivated myrosinase) | Significantly reduced sulforaphane bioavailability | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of glucoraphanin-mediated plant defense.

Glucosinolate Extraction and Analysis by HPLC

This protocol is adapted from established methods for the extraction and quantification of glucosinolates.[3][20]

Materials:

-

Freeze-dried plant tissue

-

70% (v/v) methanol

-

DEAE-Sephadex A-25

-

Purified aryl sulfatase (from Helix pomatia)

-

Sinigrin (B192396) standard

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation: Weigh approximately 100 mg of freeze-dried and finely ground plant tissue into a microcentrifuge tube.

-

Extraction: Add 1 mL of pre-heated 70% methanol (70°C) to the tube. Vortex and incubate at 70°C for 20 minutes to inactivate myrosinase.

-

Centrifugation: Centrifuge at 13,000 x g for 10 minutes. Collect the supernatant.

-

Ion-Exchange Chromatography: Prepare a small column with DEAE-Sephadex A-25. Apply the supernatant to the column. Wash the column with water and then with a sodium acetate (B1210297) buffer.

-

Desulfation: Apply a solution of purified aryl sulfatase to the column and incubate overnight at room temperature. This removes the sulfate group, creating desulfoglucosinolates.

-

Elution: Elute the desulfoglucosinolates from the column with ultrapure water.

-

HPLC Analysis: Analyze the eluate using a reverse-phase HPLC system with a C18 column. Use a water:acetonitrile gradient for separation and detect the desulfoglucosinolates at 229 nm.

-

Quantification: Quantify the amount of glucoraphanin by comparing the peak area to a calibration curve generated with a desulfosinigrin standard and applying a relative response factor for glucoraphanin.

Myrosinase Activity Assay

This protocol provides a method to determine the activity of myrosinase in plant extracts.

Materials:

-

Fresh plant tissue

-

Extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0)

-

Sinigrin solution (as substrate)

-

Spectrophotometer or HPLC system

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer. Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.

-

Reaction Setup: In a reaction tube, combine the enzyme extract with a known concentration of sinigrin solution.

-

Activity Measurement:

-

Spectrophotometric Method: Monitor the decrease in absorbance at 227 nm, which corresponds to the hydrolysis of sinigrin.

-

HPLC Method: At different time points, stop the reaction (e.g., by adding a strong acid) and analyze the remaining sinigrin concentration by HPLC.

-

-

Calculation: Calculate the enzyme activity in units (e.g., µmol of substrate hydrolyzed per minute per mg of protein).

Herbivore Feeding Bioassay

This protocol describes a choice bioassay to assess the deterrent effect of glucoraphanin/sulforaphane on a generalist herbivore like Pieris rapae (cabbage white butterfly) larvae.

Materials:

-

Brassica plants with varying glucoraphanin levels (e.g., wild-type vs. mutant)

-

Pieris rapae larvae (e.g., 3rd instar)

-

Petri dishes with moist filter paper

-

Leaf area measurement software or a scanner

Procedure:

-

Plant Material: Use leaf discs from plants of different genotypes (e.g., high glucoraphanin vs. low/no glucoraphanin).

-

Assay Setup: In a Petri dish, place one leaf disc from each genotype on opposite sides. Introduce a single larva in the center of the dish.

-

Incubation: Keep the Petri dishes in a controlled environment (temperature, light, humidity) for 24-48 hours.

-

Data Collection: After the incubation period, remove the larvae and measure the area of each leaf disc that was consumed.

-

Analysis: Use statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference in the amount of leaf tissue consumed between the different plant genotypes.

Pathogen Infection Assay

This protocol outlines a method for assessing the role of glucoraphanin in defense against a bacterial pathogen like Pseudomonas syringae.[1][3]

Materials:

-

Brassica plants (wild-type and glucoraphanin-deficient mutants)

-

Pseudomonas syringae culture

-

Syringe without a needle

-

Sterile water or MgCl₂ solution

-

Homogenizer and agar (B569324) plates for bacterial counting

Procedure:

-

Bacterial Inoculum Preparation: Grow Pseudomonas syringae in a liquid culture to a specific optical density (e.g., OD₆₀₀ = 0.2). Dilute the culture to the desired concentration (e.g., 10⁵ CFU/mL) in sterile water or 10 mM MgCl₂.

-

Infiltration: Use a needleless syringe to infiltrate the bacterial suspension into the leaves of the different plant genotypes. Mark the infiltrated areas.

-

Incubation: Place the plants in a high-humidity environment for 2-3 days to allow the infection to develop.

-

Bacterial Titer Measurement: After the incubation period, take leaf discs from the infiltrated areas. Homogenize the discs in a known volume of sterile water.

-

Plating and Counting: Plate serial dilutions of the homogenate on appropriate agar medium. After incubation, count the number of bacterial colonies to determine the bacterial titer (CFU/cm² of leaf tissue).

-

Analysis: Compare the bacterial growth between the different plant genotypes to assess the role of glucoraphanin in resistance to the pathogen.

Conclusion

Glucoraphanin is a central component of a highly effective and inducible chemical defense system in Brassica plants. Its biosynthesis is tightly regulated and is responsive to biotic stresses through the jasmonate and salicylate signaling pathways. The conversion of glucoraphanin to the bioactive compound sulforaphane upon tissue damage provides a potent defense against a broad range of herbivores and pathogens. A thorough understanding of the molecular and biochemical basis of this defense mechanism is crucial for the development of crop protection strategies and for harnessing the potential of these natural compounds in other applications, including human health. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. redalyc.org [redalyc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Unravelling Glucoraphanin and Glucoerucin Metabolism across Broccoli Sprout Development: Insights from Metabolite and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ENT-608 - Host Plant Resistance (HPR) Topic: Signal Transduction – Salicylic Acid Pathway | PPTX [slideshare.net]

- 13. Pseudomonas syringae addresses distinct environmental challenges during plant infection through the coordinated deployment of polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetics of Sulforaphane in Mice after Consumption of Sulforaphane-Enriched Broccoli Sprout Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The effect of post-harvest and packaging treatments on glucoraphanin concentration in broccoli (Brassica oleracea var. italica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Glucoraphanin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a significant underlying factor in a multitude of debilitating diseases. The isothiocyanate sulforaphane (B1684495), derived from its precursor glucoraphanin (B191350) found in cruciferous vegetables, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the anti-inflammatory potential of glucoraphanin, focusing on its conversion to sulforaphane and the subsequent modulation of key cellular signaling pathways. We will detail the intricate mechanisms of action, primarily centered on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. Furthermore, this guide presents a compilation of quantitative data from pertinent in vitro and in vivo studies, alongside detailed experimental protocols to facilitate further research in this promising area of therapeutic development.

Introduction

Glucoraphanin is a stable glucosinolate found in abundance in cruciferous vegetables, particularly broccoli and broccoli sprouts.[1] Upon consumption or plant cell damage, the enzyme myrosinase hydrolyzes glucoraphanin into the biologically active isothiocyanate, sulforaphane.[1] A growing body of scientific evidence highlights the potent anti-inflammatory effects of sulforaphane, making glucoraphanin a compound of significant interest for the development of novel anti-inflammatory therapeutics and nutraceuticals.[2] This document serves as a comprehensive technical resource, elucidating the molecular mechanisms, presenting key experimental data, and providing detailed methodologies for the investigation of glucoraphanin's anti-inflammatory potential.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of sulforaphane, the bioactive metabolite of glucoraphanin, are primarily attributed to its ability to modulate two critical signaling pathways: the Nrf2 antioxidant response pathway and the pro-inflammatory NF-κB pathway.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Sulforaphane, being an electrophile, reacts with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[4] The upregulation of these genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), results in a robust antioxidant and anti-inflammatory cellular response.[5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation.[5] This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Sulforaphane has been shown to inhibit the NF-κB pathway at multiple levels. It can inhibit the degradation of IκBα and prevent the nuclear translocation of the p65 subunit of NF-κB.[5][7] This ultimately leads to a significant reduction in the production of pro-inflammatory mediators.[5]

Quantitative Data from In Vitro and In Vivo Studies

The anti-inflammatory effects of glucoraphanin and its metabolite sulforaphane have been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Anti-Inflammatory Activity of Sulforaphane

| Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 Value (µM) | Reference |

| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | 7.14 | [8] |

| THP-1 Monocytes | LPS | Nitric Oxide (NO) Production | 6.76 | [8] |

| BV2 Microglia | LPS | Nitrite Production | 5.85 | [8] |

| Caco-2 Cells | IFN-γ, IL-1β, Digested Gliadin | MCP-1 Release | 7.81 | [9] |

| Caco-2 & THP-1 Co-culture | LPS, IFN-γ | MCP-1 Release | 20.60 | [9] |

| Caco-2 & THP-1 Co-culture | LPS, IFN-γ | IL-1β Release | 1.50 | [9] |

Table 2: In Vivo Anti-Inflammatory Effects of Glucoraphanin

| Animal Model | Disease Induction | Glucoraphanin Dose | Key Findings | Reference |

| C57BL/6 Mice | DSS | 600 ppm in diet | Decreased body weight loss, disease activity index, and colon shortening. Suppressed IL-1β, IL-18, and TNF-α. | [10] |

| C57BL/6 Mice | High-Fat Diet | ~12 µmol/mouse/day | Mitigated weight gain and fat mass. Improved glucose tolerance and insulin (B600854) sensitivity. | [11] |

| C57BL/6 Mice | MPTP | 10 mg/kg (bioactivated) | Reduced IL-1β release and markers of oxidative stress. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory potential of glucoraphanin and sulforaphane.

In Vitro Inflammation Model: LPS-Stimulated Macrophages

Objective: To induce an inflammatory response in macrophages to test the anti-inflammatory effects of test compounds.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (Sulforaphane or Glucoraphanin)

-

96-well and 6-well cell culture plates

-

Griess Reagent for Nitric Oxide measurement

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Add LPS (typically 100 ng/mL to 1 µg/mL) to the wells (except for the negative control) and incubate for the desired time (e.g., 24 hours for cytokine release).[13]

-

Sample Collection:

-

For NO and cytokine analysis, collect the cell culture supernatant.

-

For Western blot or qPCR, wash the cells with PBS and lyse them according to the respective protocols.

-

In Vivo Inflammation Model: DSS-Induced Colitis in Mice

Objective: To induce colitis in mice to evaluate the in vivo anti-inflammatory efficacy of test compounds.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa

-

Test compound (Glucoraphanin) formulated in the diet or for oral gavage

-

Animal caging and husbandry supplies

-

Scoring sheets for Disease Activity Index (DAI)

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least one week.

-

Treatment: Administer the test compound (e.g., glucoraphanin-supplemented diet) for a pre-determined period (e.g., 4 weeks).[10]

-

Colitis Induction: Provide mice with drinking water containing 2.5-3% (w/v) DSS for 5-7 consecutive days.[14][15]

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the DAI.[15]

-

Termination and Sample Collection: At the end of the study, euthanize the mice and collect colon tissues for histological analysis, and blood for systemic inflammatory marker analysis.

Measurement of Inflammatory Markers

4.3.1. ELISA for Cytokine Quantification

Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

Procedure (General Sandwich ELISA Protocol):

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[16]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[16]

-

Sample Incubation: Add standards and samples (cell culture supernatant or diluted serum) to the wells and incubate for 2 hours at room temperature.[16]

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[16]

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[17]

-

Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.[17]

-

Stop Reaction: Add a stop solution to terminate the reaction.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

4.3.2. Western Blot for Signaling Protein Analysis

Objective: To analyze the expression and phosphorylation status of key proteins in the Nrf2 and NF-κB pathways.

Procedure:

-

Protein Extraction: Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, p-p65, p65, p-IκBα, IκBα, β-actin) overnight at 4°C.[5]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

4.3.3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of pro-inflammatory genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2).

Procedure:

-

RNA Extraction: Extract total RNA from cells or tissues using a suitable kit or TRIzol reagent.[18]

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.[18]

-

qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green or TaqMan master mix, and specific primers for the target genes and a housekeeping gene (e.g., GAPDH or ACTB).[19]

-

Amplification: Run the qPCR reaction in a real-time PCR cycler.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory potential of glucoraphanin.

Conclusion

Glucoraphanin, through its conversion to sulforaphane, demonstrates significant anti-inflammatory potential by activating the Nrf2 antioxidant pathway and inhibiting the pro-inflammatory NF-κB signaling cascade. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. Future research should focus on optimizing delivery systems for glucoraphanin to enhance its bioavailability and conducting robust clinical trials to validate its efficacy in human inflammatory diseases. The continued investigation of glucoraphanin holds the potential to yield novel and effective strategies for the prevention and treatment of a wide range of chronic inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Sulforaphane Protects Rodent Retinas against Ischemia-Reperfusion Injury through the Activation of the Nrf2/HO-1 Antioxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Effect of Sulforaphane on LPS-Activated Microglia Potentially through JNK/AP-1/NF-κB Inhibition and Nrf2/HO-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulforaphane Inhibits Lipopolysaccharide-Induced Inflammation, Cytotoxicity, Oxidative Stress, and miR-155 Expression and Switches to Mox Phenotype through Activating Extracellular Signal-Regulated Kinase 1/2–Nuclear Factor Erythroid 2-Related Factor 2/Antioxidant Response Element Pathway in Murine Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broccoli-Derived Glucoraphanin Activates AMPK/PGC1α/NRF2 Pathway and Ameliorates Dextran-Sulphate-Sodium-Induced Colitis in Mice [mdpi.com]

- 11. Glucoraphanin: a broccoli sprout extract that ameliorates obesity-induced inflammation and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mabtech.com [mabtech.com]

- 17. mpbio.com [mpbio.com]

- 18. protocols.io [protocols.io]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Isolation of Glucoraphanin from Broccoli

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of glucoraphanin (B191350), a key phytochemical derived from broccoli and other cruciferous vegetables. This document details the historical context of its discovery, outlines state-of-the-art experimental protocols for its extraction and purification, and explores the critical signaling pathways it modulates, offering valuable insights for research and development in the fields of nutrition, pharmacology, and drug discovery.

Introduction: The Discovery of a Potent Phytochemical

The journey to understanding the health benefits of broccoli took a significant leap forward with the discovery of sulforaphane (B1684495) in 1992 by Dr. Paul Talalay and his student, Dr. Yuesheng Zhang.[1][2] Their research revealed that sulforaphane is a potent inducer of phase II detoxification enzymes, which play a crucial role in protecting cells from carcinogens and oxidative stress.[1][2] However, it was soon understood that sulforaphane itself is not directly present in intact broccoli.[1][2] Instead, it is the breakdown product of a stable precursor molecule: glucoraphanin.[1][2][3]

Glucoraphanin is a type of glucosinolate, a class of sulfur-containing compounds found in cruciferous vegetables.[4] In the plant, glucoraphanin is physically separated from the enzyme myrosinase.[1] When the plant tissue is damaged—for instance, by chewing or cutting—myrosinase comes into contact with glucoraphanin, catalyzing its conversion into the biologically active isothiocyanate, sulforaphane.[1][5][6] This enzymatic reaction is a natural defense mechanism for the plant.[1]

A pivotal discovery in this field was the finding that broccoli sprouts, particularly 3-day-old sprouts, contain 10 to 100 times higher concentrations of glucoraphanin than mature broccoli heads, making them an exceptionally rich source for extraction and research.[1][2][7][8]

Experimental Protocols for Glucoraphanin Isolation and Purification

The primary challenge in isolating intact glucoraphanin is to prevent its enzymatic conversion to sulforaphane by myrosinase.[1] Therefore, the initial step in most extraction protocols is the inactivation of this enzyme. Broccoli seeds are a preferred source for large-scale isolation due to their high glucoraphanin content, which can range from 20-50 mg/g.[3][9]

Method 1: Hot Water/Solvent Extraction with Myrosinase Inactivation

This is a widely used method to obtain an extract rich in intact glucoraphanin by using heat to denature the myrosinase enzyme.[1]

Materials and Reagents:

-

Broccoli sprouts or seeds

-

Deionized water

-

Liquid nitrogen

-

Blender or homogenizer

-

Centrifuge

-

Filtration apparatus

-

Rotary evaporator or freeze-dryer

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, anion exchange)

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

Protocol:

-

Sample Preparation: Fresh broccoli sprouts are flash-frozen in liquid nitrogen to halt enzymatic activity. The frozen sprouts are then ground to a fine powder.[10]

-

Myrosinase Inactivation and Extraction:

-

Clarification: The mixture is cooled and then centrifuged at high speed (e.g., 13,000 rpm for 15 minutes) to pellet solid debris. The supernatant is collected.[11][12]

-

Concentration: The solvent is removed from the supernatant using a rotary evaporator or by freeze-drying to yield a crude extract.[7][11]

-

Preliminary Purification by Solid-Phase Extraction (SPE):

-

The crude extract is redissolved in water and passed through a C18 SPE cartridge to remove non-polar impurities.

-

The eluate is then loaded onto an anion exchange SPE cartridge to bind the negatively charged glucoraphanin.

-

After washing the cartridge, glucoraphanin is eluted with a suitable buffer, such as 2% v/v ammonia (B1221849) solution in methanol.[13]

-

-

Final Purification by Preparative HPLC:

-

The partially purified glucoraphanin fraction is further purified using a preparative or semi-preparative reverse-phase HPLC system.[3][9][14]

-

A common mobile phase consists of a gradient of water and acetonitrile (B52724), often with a small amount of an ion-pairing agent or acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.[14]

-

Fractions containing pure glucoraphanin are collected, and the solvent is removed to yield the final product.

-

Method 2: Cold Solvent Extraction

This method is employed when the goal is to extract both glucosinolates and isothiocyanates without the use of heat.

Protocol:

-

Extraction: The plant material is homogenized in a mixture of equal volumes of dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile at -50°C.[7] This cold solvent mixture efficiently extracts the compounds while minimizing enzymatic activity.

-

Clarification: The extract is then centrifuged or filtered to remove solid plant material.[7]

-

Further Processing: The subsequent purification steps would be similar to those described in Method 1 (SPE and HPLC), though care must be taken to keep temperatures low if preserving isothiocyanates is also a goal.

Quantitative Data on Glucoraphanin Isolation

The yield and purity of isolated glucoraphanin can vary significantly based on the starting material and the extraction and purification methods employed. The following table summarizes key quantitative data from various studies.

| Source Material | Extraction Method | Purification Method | Yield | Purity | Reference |

| Broccoli Seeds | Hot Water | SPE and Preparative HPLC | 17.6 mg from 3 g of seeds | >99% | [3] |

| Broccoli Seeds | Not specified | Not specified | 20-50 mg/g | Not specified | [3][9] |

| Broccoli/Cauliflower | Water or Methanol | Anion Exchange and Preparative HPLC | High | >95% | [14] |

| Broccoli Sprouts (3-day-old) | Not specified | Not specified | 10-100x higher than mature broccoli | Not specified | [1][2][7][8] |

| Broccoli Florets | Hot Water | SPE and MECC | 71 mg/100 g | High | [13] |

| Broccoli Seeds | Hot Water | SPE and MECC | 2.1 g/100 g | High | [13] |

Visualization of Key Processes

Experimental Workflow for Glucoraphanin Isolation

The following diagram illustrates a typical workflow for the isolation and purification of glucoraphanin from broccoli.

Caption: A generalized workflow for the isolation of glucoraphanin.

Glucoraphanin to Sulforaphane Conversion

This diagram illustrates the enzymatic conversion of glucoraphanin to the bioactive compound sulforaphane.

Caption: Enzymatic conversion of glucoraphanin to sulforaphane.

Sulforaphane-Induced Nrf2 Signaling Pathway

Sulforaphane exerts many of its beneficial effects by activating the Nrf2 signaling pathway, a critical regulator of cellular antioxidant and detoxification responses.[2][8][15][16][17]

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by Keap1, which facilitates its degradation.[8][15][16][17] Sulforaphane reacts with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[15][16][17] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[2][8][15][16][17] Other kinases such as MAPKs, PI3K/AKT, and PKC can also contribute to Nrf2 activation.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What is glucoraphanin and myrosinase? - Carnomed [carnomed.sk]

- 6. foundmyfitness.com [foundmyfitness.com]

- 7. pnas.org [pnas.org]

- 8. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The isolation and purification of glucoraphanin from broccoli seeds by solid phase extraction and preparative high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-Pressure Processing of Broccoli Sprouts: Influence on Bioactivation of Glucosinolates to Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Optimization of an Extraction Process to Obtain a Food-Grade Sulforaphane-Rich Extract from Broccoli (Brassica oleracea var. italica) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The determination of glucoraphanin in broccoli seeds and florets by solid phase extraction and micellar electrokinetic capillary chromatography | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]

- 14. CN102295667A - Method for extracting glucoraphanin compound from broccoli and cauliflower - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and stability of Glucoraphanin (potassium salt)

An In-depth Technical Guide on the Chemical Structure and Stability of Glucoraphanin (B191350) (Potassium Salt)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of glucoraphanin potassium salt, a compound of significant interest for its potential health benefits. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

Glucoraphanin is a glucosinolate found predominantly in cruciferous vegetables such as broccoli and cauliflower[1]. For research and pharmaceutical applications, it is commonly supplied as its potassium salt to enhance solubility and bioavailability[2].

Table 1: Physicochemical Properties of Glucoraphinan (Potassium Salt)

| Property | Value | Source(s) |

| CAS Number | 21414-41-5 (refers to the free acid) | [3] |

| Molecular Formula | C₁₂H₂₂KNO₁₀S₃ | [2][3][4][5] |

| Molecular Weight | 475.60 g/mol | [2][3][5][6] |

| IUPAC Name | potassium; [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-5-methylsulfinyl-N-sulfooxypentanimidothioate | [6][7] |

| Synonyms | 4-Methylsulfinylbutyl glucosinolate potassium salt, Sulforaphane (B1684495) glucosinolate potassium salt | [4][5] |

| Appearance | White to off-white or yellow powder/solid | [6] |

| Solubility | Soluble in water | [6] |

| Storage Temperature | 2-8°C or <-15°C | [4][5] |

The chemical structure of glucoraphanin potassium salt consists of a D-glucopyranose moiety linked to a 4-methylsulfinylbutyl side chain[2]. This structure is characteristic of glucosinolates.

Chemical Stability and Degradation

Glucoraphanin itself is a relatively stable molecule[8][9]. However, its stability is significantly influenced by the presence of the enzyme myrosinase, pH, and temperature. When plant tissues are damaged (e.g., by chewing or cutting), glucoraphanin is brought into contact with myrosinase, which catalyzes its hydrolysis into other compounds[10].

Enzymatic Degradation

The primary degradation pathway of glucoraphanin is its enzymatic conversion to the isothiocyanate sulforaphane[11][12]. This reaction is catalyzed by the enzyme myrosinase, which is physically separated from glucoraphanin in intact plant cells[10]. In the absence of active myrosinase, gut microbiota can also facilitate this conversion, although with variable efficiency[8][13].

It is important to note that sulforaphane is chemically unstable and reactive, making its direct use in formulations challenging[8][9]. This is why the stable precursor, glucoraphanin, is often the preferred compound for supplementation and research.

Influence of pH

The pH of the environment during enzymatic hydrolysis plays a critical role in determining the degradation products.

-

Neutral to High pH: Favors the formation of the bioactive isothiocyanate, sulforaphane[14].

-

Low pH: Promotes the formation of sulforaphane nitrile, which has different biological activities compared to sulforaphane[14].

Thermal Stability

Both glucoraphanin and the myrosinase enzyme are sensitive to heat. High temperatures, such as those used in boiling, can inactivate myrosinase, thereby preventing the conversion of glucoraphanin to sulforaphane[8][15]. While glucosinolates like glucoraphanin are more stable than sulforaphane, they can still degrade at high temperatures[16].

Stability in Food Matrices

The stability of glucoraphanin has been assessed in various food systems with differing results.

Table 2: Stability of Glucoraphanin in Different Food Models

| Food Matrix | pH | Storage Conditions | Glucoraphanin Retention | Source |

| Macronutrient Balanced Bar | ≤4 and ≥5.5 | 120°F (49°C) for 4 weeks | 95-100% | [17] |

| Macronutrient Balanced Bar | ≤4 and ≥5.5 | 100°F (38°C) for 6 months | 95-100% | [17] |

| Energy Gel | 4 | 120°F (49°C) for 4 weeks | 0% | [17] |

| Energy Gel | 4 | 100°F (38°C) for 6 months | 0% | [17] |

| Bread Roll | ≤4 and ≥5.5 | 120°F (49°C) for 4 weeks | 0% | [17] |

| Bread Roll | ≤4 and ≥5.5 | 100°F (38°C) for 6 months | 0% | [17] |

| Broccoli Florets | N/A | 20°C in open boxes for 3 days | ~45% (55% loss) | [18] |

These findings suggest that the stability of glucoraphanin is highly dependent on the food matrix, with lower water activity environments like the macronutrient bar showing significantly better retention.

Experimental Protocols for Stability Assessment

The stability of glucoraphanin is often indirectly assessed by measuring the amount of sulforaphane produced after enzymatic hydrolysis. This provides a measure of the remaining "active" glucoraphanin.

Sample Preparation and Extraction

A common protocol for assessing glucoraphanin stability in a food matrix involves the following steps[17]:

-

Defatting (if necessary): For high-fat matrices like bars and bread, samples are defatted using a nonpolar solvent such as hexane.

-

Enzymatic Hydrolysis: A known amount of the sample is incubated with the enzyme thioglucosidase (a type of myrosinase) to convert glucoraphanin to sulforaphane. This is typically done in a buffered solution (e.g., potassium phosphate (B84403) buffer at pH 6.5) and may include co-factors like ascorbic acid and magnesium chloride to optimize the reaction.

-

Solvent Extraction: The resulting sulforaphane is extracted from the aqueous buffer using an organic solvent like methylene (B1212753) chloride. This step is often repeated multiple times to ensure complete extraction.

-

Concentration: The organic solvent is evaporated to dryness, typically under a stream of nitrogen at a controlled temperature (e.g., 35°C).

-

Reconstitution: The dried extract is reconstituted in a suitable solvent for analytical quantification.

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying sulforaphane, and by extension, the original glucoraphanin content.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is common.

-

Detection: UV detection is performed at a wavelength of 254 nm[17].

More advanced methods using UPLC-MS/MS have also been developed for the direct and highly sensitive detection of glucoraphanin in biological matrices like plasma and urine[19].

Conclusion

Glucoraphanin potassium salt is a water-soluble and relatively stable precursor to the bioactive compound sulforaphane. Its stability is primarily compromised by enzymatic activity, particularly from myrosinase, which is influenced by temperature and pH. For formulation and drug development purposes, controlling these factors is crucial to maintain the integrity of glucoraphanin. The analytical methods outlined provide a robust framework for assessing its stability in various matrices.

References

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. glycodepot.com [glycodepot.com]

- 3. Glucoraphanin potassium salt phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 4. extrasynthese.com [extrasynthese.com]

- 5. Glucoraphani potassium salt phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]

- 6. Glucoraphanin Potassium - LKT Labs [lktlabs.com]

- 7. Glucoraphanin (potassium salt) | C12H22KNO10S3 | CID 126456268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glucoraphanin - Wikipedia [en.wikipedia.org]

- 12. Approaches for enhancing the stability and formation of sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic study of sulforaphane stability in blanched and un-blanched broccoli (Brassica oleracea var. italica) florets during storage at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessing the stability of glucoraphanin [by measurement of sulforaphane] in model food systems supplemented with broccoli powder [morressier.com]

- 18. researchgate.net [researchgate.net]

- 19. Bioavailability of Glucoraphanin and Sulforaphane from High‐Glucoraphanin Broccoli - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Glucoraphanin: A Technical Guide for Researchers